molecular formula C15H19N7O3S B612118 5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine CAS No. 1007207-67-1

5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine

Cat. No. B612118
M. Wt: 377.42146
InChI Key: JEGHXKRHKHPBJD-UHFFFAOYSA-N
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Description

The compound “5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine”, also known as CH5132799, was synthesized as an antitumor PI3K inhibitor . It was crystallized with methanesulfonic acid to improve its aqueous solubility .


Synthesis Analysis

CH5132799 was synthesized according to a patented process . The synthesis involved the use of methanesulfonic acid and water, followed by the addition of l-Cysteine . The mixture was stirred for an additional 3 hours, filtered, and the equipment was rinsed with a solution of methanesulfonic acid and water . The filtrate and rinse were combined, and acetone was added slowly to this stirred solution at room temperature .


Molecular Structure Analysis

The molecular structure of CH5132799 was analyzed using single crystal X-ray structure analysis . It was confirmed that CH5132799 and methanesulfonic acid form a molecular salt with proton transfer from methanesulfonic acid to the aminopyrimidine moiety of CH5132799 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of CH5132799 include the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .

Scientific Research Applications

1. Synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones

  • Application Summary : This research focuses on the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .
  • Methods of Application : The method involves heating the 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .
  • Results : The research led to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

2. Synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives

  • Application Summary : This research focuses on the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
  • Methods of Application : The method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .
  • Results : The research led to the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .

3. Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Application Summary : This compound potently inhibited RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, and also showed good kinase selectivity .
  • Methods of Application : The compound was tested for its ability to inhibit RIPK1, a protein kinase involved in necroptosis .
  • Results : It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

4. Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro-3H-pyrimidin-2-yl)ethyl)benzamides

  • Application Summary : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
  • Methods of Application : The compounds were synthesized and then tested for their antiviral activity against Newcastle disease virus .
  • Results : The compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .

5. Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives

  • Application Summary : This research focuses on the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
  • Methods of Application : The method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .
  • Results : The research led to the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .

6. Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)ethyl)benzamides

  • Application Summary : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
  • Methods of Application : The compounds were synthesized and then tested for their antiviral activity against Newcastle disease virus .
  • Results : The compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .

Future Directions

The compound CH5132799 shows promise as an antitumor PI3K inhibitor . Future research could focus on further exploring its potential as a cancer treatment, including conducting clinical trials to evaluate its safety and efficacy in humans.

properties

IUPAC Name

5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGHXKRHKHPBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678540
Record name 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine

CAS RN

1007207-67-1
Record name CH-5132799
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007207671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CH-5132799
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IZORLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCL936W835
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
R Kalkeri, J Peng, C Huang, Z Cai, RG Ptak… - Advances in …, 2020 - hindawi.com
Approximately 257 million people chronically infected with hepatitis B virus (HBV) worldwide are at risk of developing hepatocellular carcinoma (HCC). However, despite the availability …
Number of citations: 6 www.hindawi.com

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